molecular formula C12H13ClN2 B12631907 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole CAS No. 921592-51-0

7-Chloro-3-(pyrrolidin-3-yl)-1H-indole

Cat. No.: B12631907
CAS No.: 921592-51-0
M. Wt: 220.70 g/mol
InChI Key: ABDAPQLDPLEPTM-UHFFFAOYSA-N
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Description

7-Chloro-3-(pyrrolidin-3-yl)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 7-chloroindole with pyrrolidine under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

1.1. Formation of the Pyrrolidin-3-yl Substituent

The pyrrolidin-3-yl group at the 3-position is likely introduced via the Van Leusen three-component reaction , a method widely used for synthesizing substituted indoles . This reaction involves:

  • Step 1 : Condensation of an indole-3-carbaldehyde with an amine (e.g., pyrrolidin-3-ylamine) to form an imine intermediate.

  • Step 2 : Reaction with *p-*toluenesulfonylmethyl isocyanide (TosMIC) and K₂CO₃ at elevated temperatures (60°C) to cyclize the intermediate and form the heterocyclic indole .

Reagents/Conditions :

StepReagentsConditions
1Indole-3-carbaldehyde, pyrrolidin-3-ylamine, K₂CO₃Room temperature
2TosMIC, K₂CO₃60°C for 24 h

2.1. Regioselectivity and Reactivity

  • The 3-position of the indole is highly reactive due to its electron-rich nature, facilitating nucleophilic substitution or cycloaddition reactions .

  • The 7-chloro substituent can act as an electron-withdrawing group, modulating the reactivity of the indole ring and influencing subsequent reactions .

2.2. Role of Protecting Groups

Protecting groups (e.g., tetrahydropyran derivatives) are often used to stabilize intermediates during synthesis, as seen in related indole derivatives . For example, a tetrahydropyran-4-ylmethyl group can protect the hydroxyl group during chlorination or coupling reactions .

Example :

Protecting GroupPurposeReaction Conditions
Tetrahydropyran-4-ylmethylProtect hydroxyl groupsUsed during chlorination or amide formation

3.1. Substituent Effects on Reactivity

  • Halogenation : Chlorine at the 7-position enhances metabolic stability and modulates biological activity, as observed in GSK-3β inhibitors .

  • Pyrrolidin-3-yl vs. Piperidin-4-yl : SAR studies show that pyrrolidin-3-yl substituents are more favorable than piperidin-4-yl groups for certain biological activities (e.g., antiproliferative effects) .

3.2. Cross-Coupling Reactions

For derivatives requiring further functionalization (e.g., adding boronate esters for Suzuki couplings), C7-selective boronation techniques may be employed, as demonstrated in tryptamine derivatives .

Boronation Details :

StepReagentsConditionsYield
DiboronationPinacolborane, tert-butyl-2,2′-bipyridine60°C for 5–7 h60–66%
ProtodeboronationTrifluoroacetic acid0°C, then room temperature60%

Challenges and Optimization Strategies

  • Regioselectivity : Achieving selective chlorination at the 7-position requires careful control of directing groups or pre-chlorinated starting materials .

  • Metabolic Stability : Derivatives with cyanoethyl or hydroxymethyl groups may exhibit poor stability, necessitating further optimization .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of 7-chloro-1H-indole exhibit potent anticancer activities. For instance, a study highlighted the synthesis of novel indole derivatives that showed significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The most potent derivatives had GI50 values in the low nanomolar range, outperforming established chemotherapeutic agents like erlotinib .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineGI50 (nM)Comparison
3eMCF-729More effective than erlotinib (33 nM)
3bMCF-731Higher than erlotinib (40 nM)
3aVarious35Comparable to erlotinib

GSK-3β Inhibition

Another critical application involves the inhibition of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that certain derivatives of 7-chloro-1H-indole can act as selective GSK-3β inhibitors, with binding affinities characterized through molecular dynamics simulations . This inhibition has potential implications for treating conditions such as Alzheimer's disease.

Synthesis Pathways

The synthesis of 7-chloro-3-(pyrrolidin-3-yl)-1H-indole typically involves multi-step reactions starting from readily available indole derivatives. Key steps include:

  • Formation of Indole Core : The indole structure is synthesized through cyclization reactions involving appropriate precursors.
  • Chlorination : The introduction of the chlorine atom at the 7-position is achieved using chlorinating agents.
  • Pyrrolidine Substitution : The pyrrolidine group is added via nucleophilic substitution reactions, enhancing the compound's biological activity.

Structure–Activity Relationship Studies

A series of structure–activity relationship studies have been conducted to optimize the biological efficacy of 7-chloro-indole derivatives. These studies reveal that modifications at specific positions on the indole ring and variations in the pyrrolidine substituents significantly affect the compound's potency and selectivity against target enzymes .

Clinical Implications

The promising anticancer properties and enzyme inhibition capabilities suggest that this compound could serve as a lead compound in drug development pipelines targeting cancer therapies and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1H-indole: Lacks the pyrrolidinyl group, making it less versatile in certain reactions.

    3-(Pyrrolidin-3-yl)-1H-indole:

    7-Bromo-3-(pyrrolidin-3-yl)-1H-indole: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.

Uniqueness

7-Chloro-3-(pyrrolidin-3-yl)-1H-indole is unique due to the presence of both the chloro and pyrrolidinyl groups, which confer distinct chemical properties and potential applications. Its structure allows for a wide range of chemical modifications and biological activities, making it a valuable compound in scientific research and industrial applications.

Biological Activity

7-Chloro-3-(pyrrolidin-3-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Molecular Characteristics:

PropertyValue
CAS No. 921592-51-0
Molecular Formula C12H13ClN2
Molecular Weight 220.70 g/mol
IUPAC Name This compound
InChI Key ABDAPQLDPLEPTM-UHFFFAOYSA-N

The compound features a chloro group at position 7 and a pyrrolidinyl group at position 3, which contribute to its distinctive chemical behavior and reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through various routes. A common method involves the reaction of 7-chloroindole with pyrrolidine in the presence of solvents like toluene and catalysts such as iodine or tert-butyl hydroperoxide. This method allows for the efficient formation of the desired product while maintaining high purity levels through purification techniques like recrystallization or chromatography .

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit notable antibacterial and antifungal activities. In vitro studies have shown that compounds with halogen substituents demonstrate enhanced antimicrobial efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties . In studies assessing antiproliferative activity, derivatives similar to this compound have shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds with similar structural motifs have demonstrated IC50 values indicating effective inhibition of cell proliferation .

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors implicated in disease pathways. For example, it may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cellular processes including cell proliferation and survival .

Case Studies

  • Anticancer Activity Study : A study evaluated the effects of a series of indole derivatives, including those related to this compound, showing significant inhibition of cancer cell lines with varying degrees of potency. The most effective derivatives had IC50 values lower than that of established chemotherapeutics .
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties of pyrrolidine derivatives demonstrated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, reinforcing the importance of structural features in determining biological efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrrolidine derivatives with halogenated indoles. For example, indole derivatives are often functionalized via nucleophilic substitution or cross-coupling reactions. Optimization may include solvent selection (e.g., PEG-400/DMF mixtures for improved solubility ), catalyst screening (e.g., CuI for azide-alkyne cycloadditions ), and temperature control to enhance yields. Column chromatography with ethyl acetate/hexane gradients is commonly used for purification .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) is critical for verifying substituent positions and purity . High-resolution mass spectrometry (HRMS) confirms molecular weight , while X-ray crystallography provides definitive crystal packing and bond geometry, as demonstrated in related indole derivatives .

Q. What safety protocols are essential when handling indole derivatives like this compound?

  • Methodological Answer : Use fume hoods for volatile solvents (e.g., dichloromethane ), wear PPE (gloves, lab coats), and avoid inhalation/contact. First-aid measures for exposure include rinsing with water and consulting a physician . Stability tests under varying pH and temperature conditions are recommended to assess decomposition risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer : Molecular docking studies using software like MOE (Molecular Operating Environment) simulate interactions with protein targets (e.g., enzymes or receptors). Density functional theory (DFT) calculations analyze electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites . Protein Data Bank (PDB) structures guide target selection .

Q. What experimental strategies resolve contradictions in spectroscopic data for structurally similar indole derivatives?

  • Methodological Answer : Combine multiple techniques:

  • NMR assignments : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded spectra .
  • X-ray vs. computational geometry : Compare crystallographic data with DFT-optimized structures to identify conformational discrepancies .
  • Mass spectrometry : Isotopic patterns distinguish between isomers or degradation products .

Q. How does solvent polarity influence the synthetic yield of pyrrolidine-functionalized indoles?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Solvent screening via Design of Experiments (DoE) methodologies can identify optimal combinations. For example, PEG-400 improves reaction homogeneity in Cu-catalyzed reactions , while ethanol facilitates recrystallization post-synthesis .

Q. What are the challenges in designing assays to study the compound’s interactions with biological macromolecules?

  • Methodological Answer :

  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity, but non-specific binding to hydrophobic pockets (common in indoles) requires controls like bovine serum albumin (BSA) blocking .
  • Cellular uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization but may alter pharmacokinetics .

Q. How can degradation pathways of this compound be characterized under oxidative conditions?

  • Methodological Answer : Accelerated stability studies using hydrogen peroxide or UV light simulate oxidative degradation. LC-MS/MS identifies degradation products, while electron paramagnetic resonance (EPR) detects radical intermediates. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Q. What advanced purification techniques are suitable for isolating trace impurities in this compound?

  • Methodological Answer : Preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) separates closely related byproducts. Chiral columns resolve enantiomeric impurities if asymmetric synthesis is employed .

Q. How do steric and electronic effects of the pyrrolidine substituent influence the indole core’s aromaticity?

  • Methodological Answer : Raman spectroscopy and NMR chemical shift analysis (e.g., NICS calculations) quantify aromaticity changes. X-ray crystallography reveals planarity deviations; for example, dihedral angles between pyrrolidine and indole moieties >25° indicate reduced conjugation .

Properties

CAS No.

921592-51-0

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

7-chloro-3-pyrrolidin-3-yl-1H-indole

InChI

InChI=1S/C12H13ClN2/c13-11-3-1-2-9-10(7-15-12(9)11)8-4-5-14-6-8/h1-3,7-8,14-15H,4-6H2

InChI Key

ABDAPQLDPLEPTM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CNC3=C2C=CC=C3Cl

Origin of Product

United States

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